1-(4-(Difluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-(4-(Difluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H10F2O2 It is a derivative of phenylpropanone, where the phenyl ring is substituted with a difluoromethoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-(Difluoromethoxy)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-(difluoromethoxy)benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Difluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with nucleophilic groups replacing the fluorine atoms.
Scientific Research Applications
1-(4-(Difluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one: This compound has a similar structure but with a methylthio group instead of a propanone group.
1-(4-(Dimethylamino)phenyl)propan-1-one: Another related compound with a dimethylamino group.
Uniqueness: 1-(4-(Difluoromethoxy)phenyl)propan-2-one is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C10H10F2O2 |
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Molecular Weight |
200.18 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2O2/c1-7(13)6-8-2-4-9(5-3-8)14-10(11)12/h2-5,10H,6H2,1H3 |
InChI Key |
ZZIQGWAMTUGJJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OC(F)F |
Origin of Product |
United States |
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